(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a chiral epoxide compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Corresponding diols.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane involves its interaction with molecular targets through the epoxide ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of biological pathways. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]ethene: The precursor to the epoxide, lacking the epoxide ring.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with similar trifluoromethyl groups but different functional groups.
Uniqueness
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is unique due to the presence of both the epoxide ring and the trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various applications. The chiral nature of the compound also adds to its uniqueness, allowing for enantioselective reactions and applications in asymmetric synthesis.
Properties
Molecular Formula |
C10H6F6O |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2/t8-/m1/s1 |
InChI Key |
PWWXYDYIZYOBEG-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.